molecular formula C16H16BrClN2O4S B3463566 2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide

2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B3463566
M. Wt: 447.7 g/mol
InChI Key: AFUJPIBHAYASPZ-UHFFFAOYSA-N
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Description

2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that features a combination of bromine, chlorine, methoxy, and sulfonyl groups attached to an aniline and acetamide backbone

Properties

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O4S/c1-24-15-8-7-11(9-13(15)18)19-16(21)10-20(25(2,22)23)14-6-4-3-5-12(14)17/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUJPIBHAYASPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps:

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the brominated aniline with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves coupling the sulfonylated aniline with 3-chloro-4-methoxyphenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium methoxide, ammonia, thiourea.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of new derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromoanilino)-N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the methylsulfonyl group.

    2-(2-chloro-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide: Has a chlorine atom instead of bromine.

    2-(2-bromo-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide: Lacks the chlorine atom on the phenyl ring.

Uniqueness

The presence of both bromine and chlorine atoms, along with the methylsulfonyl and methoxy groups, makes 2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide unique

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide

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